![molecular formula C16H21NO4S B2978291 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide CAS No. 1790194-81-8](/img/structure/B2978291.png)
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The furan-2-yl group is a common motif in organic chemistry and is present in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely involve interactions between the furan ring, the sulfonamide group, and the phenyl group. Similar compounds have been studied using elemental analysis, conductivity measurements, IR and 1H NMR spectral studies .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could participate in electrophilic aromatic substitution reactions . The sulfonamide group could also undergo various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been characterized using techniques such as NMR spectroscopy .Scientific Research Applications
Antimicrobial Activity
Compounds derived from furan, such as the one , have demonstrated antimicrobial properties . Specifically, derivatives of 3-(furan-2-yl)propenoic acids have shown good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential applications in developing new antimicrobial agents that could be used to treat fungal infections.
Anticancer Properties
Furan derivatives have been studied for their anticancer activity . New sugar hydrazones incorporating furan and thiadiazole ring systems have been synthesized and shown to exhibit significant anticancer activity against human liver carcinoma cells (HepG-2) . This indicates that the compound could be a precursor or a component in the synthesis of potential anticancer drugs.
Synthesis of Bioactive Derivatives
The compound has been used in the synthesis of bioactive derivatives through the hydroarylation of carbon–carbon double bonds. This process yields 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which are of interest due to their biological activities . These derivatives could be further explored for various pharmacological applications.
Antibacterial Activity
Recent advances in the synthesis of furan derivatives have highlighted their antibacterial activity . The radical bromination of methyl groups in furan compounds has led to the creation of new compounds with potential antibacterial properties . This suggests that the compound could be used to develop new antibacterial drugs.
Superelectrophilic Activation
The compound has been involved in reactions under superelectrophilic activation conditions. This type of chemical reaction is significant for the synthesis of various organic compounds, which can have multiple applications in medicinal chemistry and drug development .
Antifungal Activity
Apart from its antimicrobial properties, the compound has shown to suppress the growth of Escherichia coli and Staphylococcus aureus . This broad-spectrum activity makes it a valuable candidate for the development of new antifungal agents.
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is similar to the furan nucleus in the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The compound’s interaction with its targets likely involves the formation of bonds between the compound and its target molecules, resulting in changes to the target’s function .
Biochemical Pathways
Indole derivatives, which are structurally similar to furan derivatives, have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Furan-containing compounds have been found to exhibit a wide range of biological and pharmacological characteristics , suggesting that the compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Future research could involve further exploration of the biological activity of this compound, as well as the synthesis of related compounds. The furan ring and the sulfonamide group are both present in many bioactive molecules, suggesting that this compound could have interesting biological properties .
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(18,12-15-8-5-10-21-15)13-17-22(19,20)11-9-14-6-3-2-4-7-14/h2-8,10,17-18H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRXSEFSALIYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide |
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